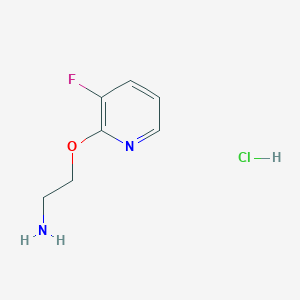

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride

Description

Properties

Molecular Formula |

C7H10ClFN2O |

|---|---|

Molecular Weight |

192.62 g/mol |

IUPAC Name |

2-(3-fluoropyridin-2-yl)oxyethanamine;hydrochloride |

InChI |

InChI=1S/C7H9FN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H |

InChI Key |

DBIWQHMIJZYMSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)OCCN)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride (CAS 1341996-10-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific hydrochloride salt, this guide synthesizes information from its core chemical structure, related analogues, and established synthetic methodologies to offer valuable insights for its application in research and development.

Introduction: The Role of Fluorinated Pyridines in Drug Discovery

Fluorine-containing molecules are increasingly prevalent in the pharmaceutical landscape, with fluorination being a key strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyridine scaffold, a common motif in bioactive compounds, when combined with fluorine, offers a versatile platform for developing novel therapeutics. 2-Aminopyridine derivatives, in particular, are recognized as important intermediates in the synthesis of a wide range of biologically active molecules.[1] The introduction of an aminoethoxy side chain, as seen in 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, can further modulate the compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which is crucial for target engagement.

Physicochemical Properties

Detailed experimental data for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is not extensively reported. However, based on the analysis of its constituent parts—the 2-amino-3-fluoropyridine core and the aminoethoxy side chain—we can infer a set of expected properties.

| Property | Value/Information | Source/Basis |

| CAS Number | 1341996-10-8 | [2] |

| Molecular Formula | C₇H₁₁ClFN₂O | Inferred from structure |

| Molecular Weight | 193.63 g/mol | Inferred from structure |

| Appearance | Likely a white to off-white solid | Based on related compounds[3] |

| Melting Point | Not available. The parent compound, 2-Amino-3-fluoropyridine, has a melting point of 41-45 °C. The hydrochloride salt is expected to have a significantly higher melting point. | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally increases aqueous solubility. |

| pKa | Not available. The pyridine nitrogen and the primary amine of the aminoethoxy group are basic centers. |

Synthesis and Mechanistic Insights

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride.

Experimental Protocol Considerations:

-

Synthesis of the 2-Amino-3-fluoropyridine Core: A patented method involves the ammonolysis of 2,3-difluoro-5-chloropyridine followed by a reduction reaction.[5] This multi-step process provides a route to the key intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position and a leaving group (e.g., chlorine) at the 2-position of the pyridine ring are crucial for a successful SNAr reaction. The electron-withdrawing nature of the fluorine atom activates the ring towards nucleophilic attack. A general procedure for a similar reaction involves reacting 2-chloropyridine with 2-aminoethanol in the presence of a strong base like sodium hydride in an anhydrous solvent such as dioxane, followed by heating to reflux.[6]

-

Salt Formation: The final step would involve treating the free base, 2-(2-Aminoethoxy)-3-fluoropyridine, with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Applications in Research and Drug Development

While specific applications for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride are not widely documented, its structural motifs suggest significant potential in medicinal chemistry.

-

As a Building Block: This compound serves as a versatile building block for introducing a fluorinated amino-alkoxy pyridine moiety into larger molecules. The primary amine offers a reactive handle for amide bond formation, reductive amination, and other derivatizations.

-

Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for developing novel inhibitors targeting various kinases implicated in cancer and other diseases.

-

Central Nervous System (CNS) Agents: The pyridine ring is a well-known privileged scaffold for CNS-active compounds. The physicochemical properties imparted by the fluoro and aminoethoxy groups could be beneficial for brain penetration and targeting CNS receptors.

-

Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history in the development of antimicrobial and antiviral drugs. This compound could serve as a starting point for the synthesis of new agents in this therapeutic area.

The parent compound, 2-amino-3-fluoropyridine, is a known reagent in the synthesis of potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain.[4] It is also used to create bicyclic heterocycles like imidazopyridines for active pharmaceutical ingredients.[4] These applications of the core structure highlight the potential therapeutic areas for derivatives of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Related aminopyridines are known to be toxic if swallowed or in contact with skin.[1] Assume this compound has similar toxicological properties.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectral Data Analysis

No specific spectral data for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride has been found in the public domain. However, the expected spectral characteristics can be predicted based on its structure.

-

1H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, as well as the methylene protons of the ethoxy chain and the amine protons. The coupling patterns of the pyridine protons would be influenced by the fluorine atom.

-

13C NMR: The carbon spectrum would show distinct signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the aminoethoxy side chain would also be present.

-

19F NMR: A single resonance would be expected for the fluorine atom on the pyridine ring. The chemical shift would be indicative of its electronic environment.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₉FN₂O, MW: 156.16)[2] and potentially a fragment corresponding to the loss of the aminoethoxy group.

References

- Smolecule. (2023, August 16). 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine.

- BenchChem. (2025, December). 2-Acetyl-3-fluoropyridine | 87674-20-2.

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Regulations.gov. (2021, November 17). U.S.

- BLDpharm. (n.d.). 1341996-10-8|2-(2-Aminoethoxy)-3-fluoropyridine.

- Eureka | Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- Garg Lab - UCLA. (n.d.).

- Wikipedia. (n.d.). 2-Aminopyridine.

- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine).

- PubChem. (n.d.). Pyridine derivatives, their pharmaceutical compositions, their use for the preparation of medicaments of therapeutic or preventive value and process for their preparation.

- GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines.

- PubChem. (n.d.).

- ChemicalBook. (2025, July 24). 2-(2-aminoethoxy)pyridine | 29450-07-5.

- Ossila. (n.d.). 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.

- Journal of the American Chemical Society. (2014, June 11).

- PMC. (2026, January 22).

- New Journal of Chemistry (RSC Publishing). (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses.

- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF.

- Ossila. (n.d.). 2-Amino-3-fluoropyridine | CAS Number 21717-95-3.

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.). 2-Amino-3-fluoropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

- PubChem. (n.d.). 2-Fluoropyridine | C5H4FN | CID 9746.

Sources

- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. 1341996-10-8|2-(2-Aminoethoxy)-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 3. 2-Amino-3-fluoropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. ossila.com [ossila.com]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. 2-(2-aminoethoxy)pyridine | 29450-07-5 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure of 3-fluoro-2-(2-aminoethoxy)pyridine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Within this context, fluorinated pyridine scaffolds have emerged as privileged structures in the design of novel therapeutic agents. This guide provides a detailed technical overview of 3-fluoro-2-(2-aminoethoxy)pyridine hydrochloride, a compound of significant interest for its potential applications in drug discovery.

The presence of a fluorine atom at the 3-position of the pyridine ring, combined with an aminoethoxy side chain at the 2-position, creates a unique electronic and conformational profile. This substitution pattern can influence the molecule's pKa, lipophilicity, and hydrogen bonding capabilities, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. This guide will delve into the structural characteristics, a plausible synthetic route, and the potential applications of this compound, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Structural Analysis and Physicochemical Properties

The chemical structure of 3-fluoro-2-(2-aminoethoxy)pyridine HCl combines the aromaticity of a pyridine ring with the electronic influence of a fluorine substituent and the flexibility of an aminoethoxy side chain. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Figure 1: Chemical structure of 3-fluoro-2-(2-aminoethoxy)pyridine HCl.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClFN₂O | N/A |

| Molecular Weight | 192.62 g/mol | N/A |

| pKa (most basic) | ~7.5 (predicted) | N/A |

| LogP | ~0.8 (predicted) | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 3 | N/A |

Synthesis and Methodologies

The proposed synthesis workflow is depicted below:

Sources

An In-depth Technical Guide to 2-(2-Aminoethoxy)-3-fluoropyridine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, a key building block in contemporary medicinal chemistry. The document details its chemical and physical properties, offers an in-depth look at a representative synthetic pathway, discusses methods for its analytical characterization, and explores its application in the synthesis of pharmacologically active agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the handling and utilization of this important chemical intermediate.

Introduction

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical industry. The incorporation of a fluorine atom onto the pyridine ring can substantially alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The aminoethoxy side chain provides a versatile functional handle for further chemical modifications, making it an attractive scaffold for constructing more complex molecules. The parent compound, 2-aminopyridine, is a well-established pharmacophore in numerous biologically active molecules, and its derivatives are integral to the development of novel therapeutics.[1] This guide aims to be a definitive resource on its hydrochloride salt, consolidating essential technical information for laboratory and development settings.

Physicochemical and Structural Properties

The hydrochloride salt of 2-(2-Aminoethoxy)-3-fluoropyridine enhances the compound's stability and aqueous solubility, which is often advantageous for handling and for certain reaction conditions. A summary of its key properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀ClFN₂O | Inferred from base |

| Molecular Weight | 192.62 g/mol | Inferred from base |

| CAS Number | 1394040-72-2 | [2] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | General Knowledge |

Note: The molecular formula and weight are for the hydrochloride salt, derived from the free base formula C₇H₉FN₂O and molecular weight of 156.16 g/mol .[3]

Synthesis and Characterization

The synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine typically involves the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine ring. The fluorine atom at the 3-position and a suitable leaving group at the 2-position are key for this transformation.

Representative Synthetic Protocol

A common and industrially scalable approach involves the reaction of 2-chloro-3-fluoropyridine with an appropriate amino alcohol derivative, followed by deprotection and salt formation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with the reaction of 2-chloro-3-fluoropyridine with a protected aminoethanol, such as N-Boc-2-aminoethanol, in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF). The alkoxide, generated in situ, displaces the chloride at the 2-position of the pyridine ring.

Step 2: Deprotection and Hydrochloride Salt Formation

The resulting Boc-protected intermediate is then deprotected under acidic conditions. Treatment with hydrochloric acid (HCl) in a solvent like diethyl ether or dioxane simultaneously cleaves the Boc protecting group and forms the desired hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.

Experimental Workflow

Synthetic workflow for 2-(2-Aminoethoxy)-3-fluoropyridine HCl.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, as well as the two methylene groups of the ethoxy chain and the amine protons. The coupling patterns and chemical shifts provide definitive structural information.

-

¹³C NMR : The carbon spectrum will confirm the number of unique carbon environments in the molecule.

-

¹⁹F NMR : A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the pyridine ring.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, confirming the molecular formula.

-

Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of key functional groups, such as N-H stretches for the amine, C-O stretches for the ether, and C-F stretches.

Applications in Drug Discovery

Fluorinated aminopyridines are valuable building blocks in medicinal chemistry. They are used in the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas. For instance, related structures like 2-amino-5-chloro-3-fluoropyridine are used to synthesize inhibitors of cyclin-dependent kinases for cancer treatments and disruptors of glucokinase-glucokinase regulatory proteins for type II diabetes.[4] The 2-(2-Aminoethoxy)-3-fluoropyridine moiety can be found in various patented compounds investigated as kinase inhibitors, modulators of G-protein coupled receptors (GPCRs), and other therapeutic targets. The primary amine provides a point for amide bond formation, reductive amination, or other coupling reactions to build larger, more complex drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride.

-

Hazard Classification : The compound is generally classified as harmful if swallowed, and can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

-

Handling : Avoid creating dust. Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

-

First Aid :

-

If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

-

In Case of Skin Contact : Wash off with plenty of water. If skin irritation occurs, seek medical advice.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[5]

-

Conclusion

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is a versatile and valuable building block for drug discovery and development. Its unique combination of a fluorinated pyridine core and a reactive aminoethoxy side chain provides chemists with a powerful tool for synthesizing novel chemical entities with potentially enhanced pharmacological properties. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

- TCI Chemicals. (2024, December 16). Safety Data Sheet.

- Fisher Scientific. (2025, December 25). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.

- Fisher Scientific. (2013, August 21). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Google Patents. (2016, June 15). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 1249800-12-1|2-(2-Aminoethoxy)-3-chloropyridine|BLD Pharm [bldpharm.com]

- 3. 1341996-10-8|2-(2-Aminoethoxy)-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 4. ossila.com [ossila.com]

- 5. fishersci.com [fishersci.com]

Topic: The Strategic Choice in Drug Discovery: A Comparative Analysis of 2-(2-Aminoethoxy)-3-fluoropyridine Free Base and its Hydrochloride Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with critical decisions. Among the most fundamental is the selection of the optimal physical form of the active pharmaceutical ingredient (API). For ionizable compounds like 2-(2-Aminoethoxy)-3-fluoropyridine, a versatile building block in modern medicinal chemistry, the choice between its free base and a salt form, such as the hydrochloride (HCl) salt, has profound implications for its entire development lifecycle. This guide provides an in-depth technical analysis of these two forms, elucidating the key differences in their physicochemical properties and offering field-proven insights into the causal relationships that govern the selection process. We will explore the critical attributes of solubility, stability, and hygroscopicity, and provide validated experimental protocols for interconversion and characterization, empowering researchers to make informed, strategic decisions that accelerate the drug development pipeline.

Introduction: The Significance of Form

2-(2-Aminoethoxy)-3-fluoropyridine is a compound of increasing interest in drug discovery, valued for its fluorinated pyridine scaffold—a motif present in numerous clinically relevant molecules.[1][2][3][4] The introduction of fluorine can significantly enhance metabolic stability and binding affinity, making this a desirable building block.[4] However, the presence of a primary aliphatic amine group makes the molecule basic, allowing it to exist as either a neutral "free base" or an ionic salt.

The decision to work with a free base versus a salt is not trivial; it is a cornerstone of early-stage drug development that impacts everything from initial biological screening to final formulation.[5][6][7] Approximately 50% of all approved drugs are administered as salts, with hydrochloride being the most common choice for basic APIs.[5][8] This preference is rooted in the ability of salt formation to dramatically and favorably alter an API's properties.[6][7] This guide will dissect these alterations in the specific context of 2-(2-Aminoethoxy)-3-fluoropyridine.

Molecular Structure and Acid-Base Chemistry

The fundamental difference between the free base and its HCl salt lies in the protonation state of the most basic nitrogen atom. In 2-(2-Aminoethoxy)-3-fluoropyridine, the primary amine of the aminoethoxy side chain is significantly more basic than the pyridine ring nitrogen and is therefore the site of protonation.

The reaction with hydrochloric acid is a simple acid-base equilibrium, as depicted below.

Caption: Acid-Base Equilibrium of 2-(2-Aminoethoxy)-3-fluoropyridine.

This protonation event transforms a neutral, lipophilic molecule into an ionic, hydrophilic species, which is the origin of their divergent physicochemical properties.

Comparative Physicochemical Properties: A Data-Driven Analysis

The choice of form is dictated by a careful evaluation of several key parameters. While specific quantitative data for this exact molecule requires experimental determination, the principles governing the behavior of amine free bases and their HCl salts are well-established.

| Property | 2-(2-Aminoethoxy)-3-fluoropyridine Free Base | 2-(2-Aminoethoxy)-3-fluoropyridine HCl Salt | Rationale & Causality |

| Aqueous Solubility | Low | High | The ionic nature of the salt allows for strong, favorable interactions with polar water molecules, dramatically increasing solubility compared to the neutral free base.[8][9][10] This effect is pH-dependent; salt solubility is highest at low pH.[11] |

| Organic Solvent Solubility | Generally Higher (in non-polar solvents like DCM, Ether, EtOAc) | Generally Lower (soluble in polar protic solvents like MeOH, EtOH) | The neutral free base is more "greasy" or lipophilic, favoring dissolution in less polar organic solvents. The ionic salt requires polar solvents capable of solvating the charged species.[12] |

| Chemical Stability | Susceptible to oxidation and degradation | High | The lone pair of electrons on the amine nitrogen in the free base is susceptible to oxidation.[10][13] Protonation in the salt form sequesters this lone pair, preventing oxidative side reactions and significantly improving long-term stability and shelf-life.[10][13] |

| Physical Form | Potentially an oil or low-melting solid | Crystalline Solid | Salts of organic amines are almost always high-melting point, crystalline solids.[9][10] This is advantageous for purification (via recrystallization), handling, weighing, and formulation, whereas free bases can be oils or amorphous solids that are difficult to manage.[14] |

| Hygroscopicity | Generally Low | Variable; must be determined experimentally | Hygroscopicity, the tendency to absorb moisture from the air, is a critical parameter.[8][15][16] While some salts can be hygroscopic, a non-hygroscopic, crystalline salt is often the ideal form for a drug product due to its predictable physical properties and stability.[8][17] |

| Melting Point | Lower | Significantly Higher | The strong ionic lattice forces in the salt crystal require much more energy to overcome compared to the intermolecular forces between neutral free base molecules.[10] |

Practical Implications & Strategic Selection

The data presented in the table above translates directly into strategic decisions in the lab and during development. The choice is not about which form is "better" in the absolute, but which is optimal for a specific task.

Caption: Decision workflow for selecting the appropriate molecular form.

-

When to Use the Free Base: The free base is essential for any chemical reaction where the amine must act as a nucleophile, such as in amide bond formation or reductive aminations.[12] Its higher solubility in non-polar organic solvents also makes it the target form for extraction from aqueous media during reaction workups.[18]

-

When to Use the HCl Salt: The HCl salt is the form of choice for virtually all applications involving water. Its high aqueous solubility is critical for preparing stock solutions for biological assays, ensuring the compound does not precipitate and produce false-negative results. For in vivo studies, this high solubility often translates to improved dissolution rates and higher oral bioavailability.[6][7][8] Furthermore, its superior chemical and physical stability makes it the preferred form for long-term storage and for the final API in a solid dosage form.[10][19]

Validated Experimental Protocols

The ability to efficiently interconvert between the free base and salt forms is a fundamental skill for any researcher working with this compound.

Protocol 1: Conversion of HCl Salt to Free Base (Basification & Extraction)

Causality: This protocol exploits the change in solubility upon deprotonation. By adding a base, the ionic, water-soluble salt is converted to the neutral, organic-soluble free base, allowing it to be extracted from the aqueous phase.

-

Dissolution: Dissolve the 2-(2-Aminoethoxy)-3-fluoropyridine HCl salt in deionized water (approx. 10-20 mL per gram of salt).

-

Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH with a pH strip or meter. Continue adding base until the pH is > 9.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent in which the free base is soluble (e.g., ethyl acetate or dichloromethane) three times (3 x 20 mL per gram of starting material). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the 2-(2-Aminoethoxy)-3-fluoropyridine free base. Confirm identity and purity analytically.

Protocol 2: Conversion of Free Base to HCl Salt (Salt Formation)

Causality: This protocol relies on the direct acid-base reaction between the amine and HCl. The resulting salt is typically insoluble in non-polar organic solvents, causing it to precipitate for easy isolation.

-

Dissolution: Dissolve the 2-(2-Aminoethoxy)-3-fluoropyridine free base in a dry, non-polar organic solvent such as diethyl ether or ethyl acetate (approx. 15-25 mL per gram).

-

Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise. Use exactly one molar equivalent of HCl relative to the free base.

-

Precipitation: A white precipitate of the HCl salt should form immediately or upon further stirring.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted free base. Dry the resulting white solid under high vacuum to obtain the pure 2-(2-Aminoethoxy)-3-fluoropyridine HCl salt.

Protocol 3: Analytical Characterization & Quality Control

It is imperative to confirm the identity and purity of each form after synthesis or conversion.

-

¹H NMR Spectroscopy: Will confirm the covalent structure. Protons adjacent to the amine (the -CH₂-NH₂ group) will show a significant downfield chemical shift in the HCl salt compared to the free base due to the deshielding effect of the positive charge.

-

Mass Spectrometry (MS): Will confirm the molecular weight. Both forms will show the same mass for the protonated parent ion [M+H]⁺ in positive ion mode ESI-MS.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[20]

-

Melting Point: A simple and effective way to distinguish the two forms. The HCl salt will have a sharp, significantly higher melting point than the free base.

-

Dynamic Vapor Sorption (DVS): The gold-standard method for quantifying hygroscopicity by measuring mass change as a function of relative humidity.[15]

Conclusion

The free base and hydrochloride salt of 2-(2-Aminoethoxy)-3-fluoropyridine are not interchangeable reagents but rather two distinct molecular forms with unique properties and applications. The free base is the reactive, nucleophilic form essential for synthesis, while the HCl salt is the stable, soluble form ideal for storage, biological testing, and pharmaceutical formulation. Understanding the fundamental physicochemical principles that differentiate them is crucial for efficient research and is a foundational element of rational drug development. The strategic selection of the appropriate form for the task at hand saves time, avoids experimental artifacts, and ultimately paves a smoother path from the laboratory bench to the clinic.

References

- Stahl, P.H., & Nakamo, M. (2002). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Pharmaceutical Sciences.

- Bighash, M., & Dadashzadeh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of the Iranian Chemical Society.

- Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1994). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology.

- Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

- Ghafourian, T., & Barzegar-Jalali, M. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Pharmaceutical Sciences & Research.

-

Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit. Available at: [Link]

- Mishra, R., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. Journal of the Serbian Chemical Society.

-

Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Available at: [Link]

- Kumar, A., & Sharma, G. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. In Heterocyclic Compounds - Recent Advances. IntechOpen.

-

Hydrochloride vs non-hydrochloride compounds. (2015). Sciencemadness Discussion Board. Available at: [Link]

- Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.

-

What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. Available at: [Link]

- Kaur, M., & Singh, M. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.

-

Isolation (Recovery) of amines. (n.d.). University of Alberta. Available at: [Link]

-

Difference between amino acid free base and its hydrochloride salt? (2018). ResearchGate. Available at: [Link]

- Chen, X., & Zhorov, B.S. (2017). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Crystal Growth & Design.

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.

-

How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? (2021). ResearchGate. Available at: [Link]

-

Why formulate drugs as HCl salts when HCl is in stomach acid? (2014). Chemistry Stack Exchange. Available at: [Link]

- Vasanthakumar, G.R., & Suresh Babu, V.V. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amino. Indian Journal of Chemistry.

- Singh, P., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

- Sravani, G., et al. (2012). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.

- Anderson, B.D., & Conradi, R.A. (1985). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of Pharmaceutical Sciences.

-

Converting amino acid salts to freebase amino acids? (2014). Sciencemadness Discussion Board. Available at: [Link]

-

Synthesis of 2-chloro-3-fluoropyridine N-oxide. (n.d.). PrepChem.com. Available at: [Link]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (2016). Google Patents.

-

2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. (n.d.). Organic Syntheses. Available at: [Link]

- Zhang, J., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Industrial & Engineering Chemistry Research.

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (2025). Google Patents.

- Fuguet, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Die Pharmazie - An International Journal of Pharmaceutical Sciences.

-

Amino Acid Freebase vs. HCl Salt. (2017). Reddit. Available at: [Link]

-

Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. Available at: [Link]

- Wang, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry.

- El-Ghanam, A., et al. (2021).

- Avdeef, A. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research.

- Al-Ostoot, F.H., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLOS ONE.

- Donlawson, C.N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. reddit.com [reddit.com]

- 13. reddit.com [reddit.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmainfo.in [pharmainfo.in]

- 17. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 18. Isolation (Recovery) [chem.ualberta.ca]

- 19. pharmaoffer.com [pharmaoffer.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Strategic Utilization of Fluorinated Pyridine Building Blocks in Medicinal Chemistry

[1]

Executive Summary & Core Directive

The "Fluorine Effect" in Heterocycles: In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 17% of FDA-approved drugs. However, the naked pyridine ring often suffers from rapid oxidative metabolism (via CYP450) and high basicity (leading to poor membrane permeability or hERG liability).

The strategic incorporation of fluorine into the pyridine scaffold is not merely a steric substitution; it is an electronic recalibration. Fluorine acts as a "metabolic shield" and a "pKa tuner."[1][2] This guide provides a technical roadmap for utilizing fluorinated pyridine building blocks to optimize lead compounds, focusing on the dichotomy between Fluorine as a Leaving Group (

Physicochemical Profiling: The Electronic Impact

The introduction of fluorine onto a pyridine ring drastically alters its physicochemical profile. Understanding these shifts is a prerequisite for rational design.

Basicity Modulation (pKa)

The high electronegativity of fluorine (

Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines

| Building Block | Structure | pKa (Conjugate Acid) | LogP (Lipophilicity) | Primary Application | |

| Pyridine | 5.23 | 0.0 | 0.65 | Baseline Scaffold | |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | 1.12 | |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | 1.15 | Metabolic Blocker |

| 2,6-Difluoropyridine | 2,6- | -3.5 (est) | ~ -8.7 | 1.45 | Bi-functional Linker |

| 3-Trifluoromethylpyridine | 3- | 2.6 | -2.63 | 2.10 | Lipophilic Bioisostere |

Data Interpretation: The 2-position substitution creates the most dramatic drop in basicity due to the inductive effect (

Visualization: Decision Logic for Scaffold Selection

Caption: Decision tree for selecting fluorinated pyridine blocks based on ADME/Tox liabilities.

Reactivity & Synthetic Utility[1][4][5][6][7]

The "Fluorine Advantage" in

While fluorine is generally considered a poor leaving group in

-

Mechanism: The rate-determining step in

is the initial nucleophilic attack and formation of the Meisenheimer complex.[3] -

Causality: Fluorine's high electronegativity stabilizes the anionic transition state (Meisenheimer complex) more effectively than chlorine or bromine.

-

Quantitative Insight: 2-Fluoropyridine reacts with sodium ethoxide roughly 320 times faster than 2-chloropyridine [1].[3][4][5] This allows for milder reaction conditions, preserving sensitive functional groups elsewhere on the molecule.[3]

The "2-Pyridyl Problem" in Cross-Coupling

Using 2-fluoropyridines in Suzuki-Miyaura couplings (where F is retained and a halide is displaced) is notoriously difficult.

-

Instability: 2-Pyridyl boronic acids are prone to rapid protodeboronation.

-

Catalyst Poisoning: The basic nitrogen can coordinate to the Pd center.

-

Solution: Use MIDA boronates or perform the coupling before introducing the fluorine if possible, or utilize 2-fluoropyridine-3-boronic acid esters which offer a compromise between stability and reactivity [2].

Experimental Protocols

Protocol A: Regioselective Displacement

Objective: Functionalization of 2,6-difluoropyridine to generate a 2-amino-6-fluoropyridine core (common in kinase inhibitors). Rationale: The first displacement occurs rapidly; the second fluorine is deactivated by the electron-donating effect of the newly installed amine.

Reagents:

-

2,6-Difluoropyridine (1.0 equiv)

-

Amine Nucleophile (e.g., Morpholine) (1.05 equiv)

-

DIPEA (Diisopropylethylamine) (1.2 equiv)

-

Solvent: DMSO or NMP (Polar aprotic is essential)

Step-by-Step:

-

Setup: Charge a dried reaction vial with 2,6-difluoropyridine (1.0 mmol) and DMSO (3 mL).

-

Addition: Add DIPEA (1.2 mmol) followed by the amine nucleophile (1.05 mmol) dropwise at room temperature.

-

Note: Exotherm is possible due to the high reactivity of the 2-F position.

-

-

Reaction: Heat to 60°C for 2-4 hours. Monitor by LCMS.

-

Checkpoint: You should observe the mono-substituted product. Bis-substitution requires temperatures >120°C.

-

-

Workup: Dilute with water (15 mL) and extract with EtOAc. The product is often pure enough for the next step without chromatography.

Protocol B: Suzuki Coupling of Fluoropyridines

Objective: Coupling 2-fluoropyridine-3-boronic acid pinacol ester with an aryl bromide. Rationale: Preserving the C-F bond requires a catalytic system that favors transmetallation over oxidative insertion into the C-F bond.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

2-Fluoropyridine-3-boronic acid pinacol ester (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step:

-

Degassing: Combine Aryl Bromide, Boronate Ester, and Pd catalyst in a microwave vial. Seal and purge with Argon for 5 minutes.

-

Critical Step: Oxygen promotes homocoupling and protodeboronation.

-

-

Solvent Addition: Add degassed Dioxane and aqueous

. -

Reaction: Heat at 90°C for 4-12 hours.

-

Note: Do not exceed 100°C to prevent hydrolysis of the fluoropyridine.

-

-

Purification: Filter through Celite. The 2-F-pyridine moiety is polar; use a gradient of 0-10% MeOH in DCM for purification.

Case Studies: Approved Drugs

Vericiguat (Verquvo®)

-

Target: Soluble Guanylate Cyclase (sGC) stimulator for heart failure.

-

Structure: Contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[6]

-

Role of Fluorine: The fluorine atom at the 5-position of the pyridine ring (which is part of the fused system) blocks a primary metabolic oxidation site, significantly extending the half-life (

) of the drug [3].

Gemifloxacin (Factive®)

-

Target: Bacterial Type II Topoisomerase.

-

Structure: 1,8-naphthyridine derivative (pyridine fused).

-

Role of Fluorine: A 3-fluoropyridine moiety (embedded in the naphthyridine) enhances DNA gyrase binding affinity and improves cell penetration via lipophilicity modulation [4].

Mechanistic Visualization

Caption: The

References

-

ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

-

BenchChem. (2025).[3][7] A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Link

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals.[3][1][6][8][9] Link

-

RSC Publishing. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Link

-

NIH/PMC. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health. Link

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. revroum.lew.ro [revroum.lew.ro]

The Ascendancy of 2-Alkoxy-3-Fluoropyridine Scaffolds: A Technical Guide for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the 2-alkoxy-3-fluoropyridine motif has emerged as a privileged structural element, offering a sophisticated toolset for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of this versatile scaffold, elucidating the synergistic interplay between the 2-alkoxy and 3-fluoro substituents. We will explore its impact on drug-like properties, detail robust synthetic strategies, and examine its successful application in the discovery of potent and selective therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the 2-alkoxy-3-fluoropyridine core in their discovery programs.

The Strategic Advantage: Physicochemical & Pharmacokinetic Profile

The pyridine ring is a ubiquitous feature in pharmaceuticals, largely due to its ability to act as a hydrogen bond acceptor and its favorable polarity, which can enhance solubility.[1] The specific placement of a fluorine atom at the 3-position and an alkoxy group at the 2-position creates a unique electronic and steric environment that profoundly influences a molecule's behavior.

1.1. Modulation of Basicity and Lipophilicity

The electron-withdrawing nature of the fluorine atom at the 3-position significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity is a critical feature in drug design, as it can mitigate potential off-target effects associated with highly basic centers, such as hERG channel inhibition or excessive lysosomal trapping, which can lead to phospholipidosis. Concurrently, the alkoxy group at the 2-position can be tailored to fine-tune lipophilicity. Smaller alkoxy groups (e.g., methoxy, ethoxy) can maintain aqueous solubility, while larger or more complex groups can increase lipophilicity to enhance membrane permeability and target engagement within hydrophobic pockets.

1.2. Metabolic Stability and Bioisosterism

A key advantage of incorporating fluorine is the enhanced metabolic stability it confers.[2][3][4] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] When positioned at the 3-position of a 2-alkoxypyridine, the fluorine atom can shield adjacent sites from metabolic attack.

Furthermore, the 2-alkoxy-3-fluoropyridine moiety can serve as a bioisostere for other chemical groups.[3][4][5] For instance, it can mimic the hydrogen bonding pattern and overall shape of a substituted phenyl ring or other heterocyclic systems, while offering superior drug-like properties. The replacement of a hydrogen atom with fluorine can also lead to more favorable interactions with target proteins through the formation of orthogonal multipolar C–F···X interactions.[2]

| Property | Influence of 3-Fluoro Group | Influence of 2-Alkoxy Group | Synergistic Effect |

| pKa | Decreases basicity | Minor electronic effect | Fine-tuned basicity to avoid off-target liabilities |

| Lipophilicity (LogP) | Increases lipophilicity | Tunable based on alkyl chain length | Precise control over the lipophilicity/solubility balance |

| Metabolic Stability | Blocks oxidative metabolism | Can be a site of metabolism (O-dealkylation) | Overall enhanced stability due to C-F bond strength |

| Target Interactions | Can form key H-bonds or multipolar interactions | Occupies hydrophobic pockets, can be a H-bond acceptor | Creates a unique binding motif for potent and selective interactions |

Synthesis of 2-Alkoxy-3-Fluoropyridine Derivatives: A Practical Workflow

The reliable synthesis of 2-alkoxy-3-fluoropyridine derivatives is crucial for their exploration in drug discovery. The most common and robust method involves Nucleophilic Aromatic Substitution (SNAr).

Workflow for Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Sources

Introduction: Navigating the Safety Profile of a Novel Pyridine Derivative

An In-Depth Technical Guide to the Safe Handling of 2-(2-Aminoethoxy)-3-fluoropyridine HCl

In the landscape of modern drug discovery and medicinal chemistry, novel heterocyclic building blocks are instrumental in the synthesis of new chemical entities.[1] 2-(2-Aminoethoxy)-3-fluoropyridine HCl is one such compound, combining the structural features of a fluorinated pyridine with an aminoethoxy side chain. As researchers and drug development professionals, our ability to innovate is directly linked to our capacity to handle such advanced reagents safely and effectively. The journey of a drug candidate from lab to clinic is fraught with risk, and early, rigorous safety assessment is paramount to de-risk development and ensure researcher safety.[2][3]

Section 1: Compound Profile and Inferred Hazard Identification

Understanding the chemical nature of 2-(2-Aminoethoxy)-3-fluoropyridine HCl is the foundation of its safe use. It is a substituted pyridine, a class of compounds known for their utility but also for their potential physiological effects.[5] The presence of a fluorine atom, an amino group, and its formulation as a hydrochloride salt each contribute to its overall reactivity and toxicological profile.

| Compound Identifier | Information | Source |

| IUPAC Name | 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride | - |

| Parent Compound CAS | 1341996-10-8 | [6] |

| Parent Molecular Formula | C₇H₉FN₂O | [6] |

| Parent Molecular Weight | 156.16 g/mol | [6] |

| Appearance (Inferred) | White to off-white or yellow solid/powder | [1][7] |

| Key Structural Features | Fluoropyridine ring, Aminoethoxy side chain, Hydrochloride salt | - |

Inferred GHS Hazard Classification

Based on the known hazards of analogous compounds like 2-Amino-3-fluoropyridine and general pyridine derivatives, the following Globally Harmonized System (GHS) classification is inferred. This proactive classification is a cornerstone of laboratory safety when dealing with novel substances.[2]

| Hazard Class | Category | Hazard Statement (Inferred) | Rationale / Analogous Compound |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 2-Amino-3-fluoropyridine and other aminopyridines.[8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common for aminopyridines and their salts.[8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | A prevalent hazard for this class of chemicals.[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Dusts from solid amine salts can irritate the respiratory tract.[9][10] |

It is crucial to handle this compound as if it possesses all these potential hazards until empirical data becomes available.

Section 2: Proactive Risk Assessment and Exposure Mitigation

A dynamic risk assessment is not a one-time checklist but a continuous scientific process. For a novel compound like 2-(2-Aminoethoxy)-3-fluoropyridine HCl, this process is critical. The workflow below outlines a self-validating system for approaching any experiment with this material.

Caption: Diagram 1: A cyclical workflow for risk assessment before using the compound.

The Hierarchy of Controls: A Multi-layered Defense

Effective exposure mitigation relies on a layered defense strategy known as the hierarchy of controls. Relying solely on Personal Protective Equipment (PPE) is insufficient.

Caption: Diagram 2: The hierarchy of controls, prioritizing systemic solutions over personal gear.

-

Engineering Controls : The primary method for containment. All handling of 2-(2-Aminoethoxy)-3-fluoropyridine HCl powder must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[11][12]

-

Administrative Controls : This includes rigorous adherence to Standard Operating Procedures (SOPs), clear labeling of containers, and ensuring all personnel are trained on the specific hazards of pyridine derivatives.[5][13] Never work alone when handling this compound.

-

Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The table below outlines the minimum required PPE.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene Gloves | Provides resistance against pyridine-based compounds.[11] Latex gloves are not suitable. Always inspect gloves for tears before use and practice proper removal technique to avoid skin contamination.[14] |

| Eye Protection | Chemical Splash Goggles | Protects against accidental splashes of solutions or airborne powder.[15] A face shield should be worn in addition to goggles when there is a significant splash risk.[14] |

| Skin/Body Protection | Laboratory Coat | A flame-retardant lab coat provides a removable barrier to protect skin and clothing. Ensure it is fully buttoned.[5] |

| Respiratory Protection | Not required if handled in a fume hood | If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][14] |

Section 3: Standard Operating Procedures (SOPs)

Protocol for Safe Handling and Weighing

-

Preparation : Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate height and the workspace is clean and uncluttered.

-

Inert Environment : As a hydrochloride salt, the compound may be hygroscopic.[12] For sensitive reactions, handle and weigh under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Weighing : To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid to a tared container. Perform all transfers over a disposable weigh paper or within a secondary container to catch any minor spills.

-

Dissolution : If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

-

Post-Handling : Tightly reseal the container.[16] Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes and weigh papers as hazardous waste.

-

Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][15]

Storage and Stability

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperature is typically 2-8 °C for such reagents to ensure long-term stability.[12]

-

Incompatibilities : Keep away from strong oxidizing agents and strong acids, which can react with the amine functionality.[12][17] Store away from sources of heat or ignition.[13]

-

Hygroscopic Nature : The hydrochloride salt is likely to absorb moisture from the air.[12] Storing under an inert gas like Argon is best practice to maintain the integrity of the compound.[12]

Protocol for Waste Disposal

-

Segregation : All waste contaminated with 2-(2-Aminoethoxy)-3-fluoropyridine HCl, including excess solid, contaminated consumables (gloves, wipes, pipette tips), and solutions, must be collected in a dedicated, labeled hazardous waste container.[17]

-

Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal : Do not dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[8]

Section 4: Emergency Response Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[4][16] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][16] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][17] |

Emergency Spill Response

-

Evacuate : Alert others in the immediate area and evacuate non-essential personnel.

-

Control : If safe to do so, remove all ignition sources.[14]

-

Contain : For a small solid spill, gently cover with a non-flammable absorbent material like sand or vermiculite.[15] Avoid raising dust. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Clean-Up : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[12]

-

Decontaminate : Clean the spill area with a suitable solvent and then soap and water.

-

Report : Report the spill to your laboratory supervisor and EHS office.

Fire-Fighting Measures

-

Extinguishing Media : Use carbon dioxide, dry chemical powder, or foam.[12] A water spray can be used to cool containers but may not be effective on the fire itself.[17]

-

Specific Hazards : Combustion is expected to produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[12][18]

-

Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[12][17]

Conclusion

The responsible use of novel chemical reagents like 2-(2-Aminoethoxy)-3-fluoropyridine HCl is fundamental to advancing scientific research. While this compound holds promise as a synthetic building block, its structural similarity to other bioactive and potentially hazardous pyridines necessitates a cautious and well-informed approach. By integrating the principles of risk assessment, adhering to the hierarchy of controls, and following the detailed protocols within this guide, researchers can mitigate risks, ensuring both personal safety and the integrity of their experimental work.

References

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.

- BLDpharm. 1341996-10-8|2-(2-Aminoethoxy)-3-fluoropyridine.

- Biobide. Classifying Chemicals Toxicity during Drug Discovery.

- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.

- Intelligencia AI. (2025, July 16). How Can Drug Development Be De-Risked?.

- Clarivate. (2020, July 13). Identifying risks in drug discovery.

- Fisher Scientific. SAFETY DATA SHEET for 2-Amino-3-fluoropyridine.

- Apollo Scientific. (2010, November 11). SAFETY DATA SHEET for 2-(AMINOMETHYL)-3-FLUORO-6-METHYLPYRIDINE HYDROCHLORIDE.

- TCI Chemicals. (2024, December 10). SAFETY DATA SHEET for 2-(2-Aminoethyl)pyridine.

- NJ.gov. HAZARD SUMMARY for Pyridine.

- TCI Chemicals. (2024, December 16). SAFETY DATA SHEET for 2-Amino-3-chloropyridine.

- Fisher Scientific. SAFETY DATA SHEET for 2-Amino-3-hydroxypyridine.

- Fisher Scientific. (2013, August 21). SAFETY DATA SHEET for 3-Fluoropyridine.

- Capot Chemical. (2014, March 14). material safety data sheet for 4-Amino-2-fluoropyridine.

- Ossila. 2-Amino-3-fluoropyridine | CAS Number 21717-95-3.

- Sigma-Aldrich. 2-Amino-3-fluoropyridine 97 21717-95-3.

- Fisher Scientific. SAFETY DATA SHEET for 2-Amino-5-fluoropyridine.

- Thermo Fisher Scientific. 2-Amino-3-fluoropyridine, 97%.

Sources

- 1. ossila.com [ossila.com]

- 2. blog.biobide.com [blog.biobide.com]

- 3. Identifying risks in drug discovery | Clarivate [clarivate.com]

- 4. fishersci.com [fishersci.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. 1341996-10-8|2-(2-Aminoethoxy)-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 7. 2-Amino-3-fluoropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.ch [fishersci.ch]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. nj.gov [nj.gov]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Technical Guide: Sourcing and Synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine Hydrochloride

This is a comprehensive technical guide on 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride , a specialized fluorinated building block used in the development of kinase inhibitors and CNS-active agents.

Executive Summary

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is a high-value pharmacophore scaffold. The 3-fluoro substituent on the pyridine ring serves two critical medicinal chemistry functions: it lowers the basicity of the pyridine nitrogen (modulating pKa) and blocks metabolic oxidation at the electron-rich 3-position. The aminoethoxy side chain provides a flexible linker for further elaboration, typically into amide or urea linkages in kinase inhibitors.

Due to its specific substitution pattern, this compound is often classified as a "Make-on-Demand" or "Tier 2" building block, meaning it is not always in stock in bulk quantities and may require custom synthesis or lead times of 2–4 weeks.

Market Analysis: Suppliers & Pricing

Identification Data

-

Chemical Name: 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride

-

CAS Number (Free Base):

-

CAS Number (HCl Salt): Not widely registered; typically sold as free base or custom salt.

-

Molecular Formula: C

H -

Molecular Weight: 192.62 g/mol (Salt) / 156.16 g/mol (Free Base)

Supplier Landscape

The following vendors are verified sources for the free base or salt forms. Prices are estimates based on Q1 2026 market data for fluorinated heterocycles.

| Supplier | Catalog No. | Purity | Pack Size | Est. Price (USD) | Lead Time |

| BLD Pharm | BD00999850 | >97% | 1g / 5g | $120 / 1g | Stock / 2 Weeks |

| Enamine | Custom | >95% | Custom | Inquire | 3–4 Weeks |

| Combi-Blocks | Custom | >95% | Custom | Inquire | 2–4 Weeks |

| WuXi AppTec | Custom | >98% | Kg Scale | Inquire | 4–6 Weeks |

Sourcing Strategy: Most catalogs list the free base (CAS 1341996-10-8). It is recommended to purchase the free base and generate the hydrochloride salt in situ or as a discrete step in your lab to ensure stoichiometry and avoid hygroscopic handling issues during shipping.

Technical Specifications & Properties

Physical Properties

-

Appearance: White to off-white hygroscopic solid (HCl salt); Colorless oil or low-melting solid (Free base).

-

Solubility:

-

Free Base:[1] Soluble in DCM, EtOAc, MeOH.

-

HCl Salt: Soluble in Water, MeOH, DMSO; Insoluble in Et

O, Hexanes.

-

-

Stability: The 2-alkoxypyridine ether linkage is stable under standard basic and oxidative conditions but can be cleaved under strong acidic forcing conditions (e.g., HBr/AcOH).

NMR Characterization (Predicted)

-

H NMR (400 MHz, DMSO-d

-

F NMR:

Validated Synthesis Protocol

Since commercial stock is variable, the following self-validating synthesis protocol is recommended. This route utilizes a Nucleophilic Aromatic Substitution (S

Synthetic Pathway (Graphviz)

Figure 1: Two-step synthesis via S

Detailed Methodology

Step 1: S

Ar Coupling (O-Arylation)

Rationale: Direct reaction with ethanolamine can lead to competitive N-arylation or polymerization. Using N-Boc-ethanolamine with Sodium Hydride (NaH) ensures exclusive O-alkylation due to the formation of the hard alkoxide nucleophile.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

N-Boc-ethanolamine (1.0 equiv, 10 mmol)

-

2,3-Difluoropyridine (1.1 equiv, 11 mmol)

-

NaH (60% in oil) (1.2 equiv, 12 mmol)

-

Anhydrous THF (50 mL)

-

-

Procedure:

-

Suspend NaH in anhydrous THF at 0°C.

-

Add N-Boc-ethanolamine dropwise. Stir for 30 min to generate the alkoxide (gas evolution H

). -

Add 2,3-Difluoropyridine dropwise. The solution may turn yellow.

-

Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hex/EtOAc 3:1) or LCMS.

-

-

Workup: Quench with saturated NH

Cl (aq). Extract with EtOAc (3x). Wash organics with brine, dry over Na -

Purification: Flash chromatography (0-30% EtOAc in Hexanes) to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

Rationale: HCl in dioxane provides anhydrous conditions, precipitating the product directly as the pure hydrochloride salt.

-

Procedure: Dissolve the Boc-intermediate in minimal DCM (5 mL). Add 4M HCl in Dioxane (10 equiv).

-

Reaction: Stir at RT for 2 hours. A white precipitate should form.

-

Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et

O to remove impurities. -

Drying: Dry under high vacuum at 40°C for 12 hours.

Quality Control & Safety

QC Parameters

| Test | Acceptance Criteria | Method |

| Purity (HPLC) | > 98.0% Area | C18 Column, H |

| Identity (NMR) | Conforms to Structure | |

| Residual Solvent | < 5000 ppm (THF/Dioxane) | GC-HS |

| Water Content | < 1.0% | Karl Fischer (Important for HCl salt) |

Safety (E-E-A-T)

-

Fluoropyridines: Can be skin irritants and toxic if inhaled.[2] Use a fume hood.[1]

-

Sodium Hydride: Flammable solid; releases hydrogen gas. Quench carefully.

-

HCl/Dioxane: Corrosive and moisture sensitive.

References

-

BLD Pharm. Product Data Sheet: 2-(2-Aminoethoxy)-3-fluoropyridine (CAS 1341996-10-8). Retrieved from

-

Smolecule. Synthesis Methods for Fluorinated Pyridines. Retrieved from

-

Google Patents. Process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093631A1). (Describes analogous SNAr reactivity of fluoropyridines). Retrieved from

-

ChemicalBook. 2-Amino-3-fluoropyridine Properties and Suppliers. Retrieved from

Sources

Methodological & Application

Synthesis of kinase inhibitors using 2-(2-Aminoethoxy)-3-fluoropyridine

Application Note: Strategic Synthesis of Kinase Inhibitors Using 2-(2-Aminoethoxy)-3-fluoropyridine

Executive Summary

This guide details the synthetic integration of 2-(2-Aminoethoxy)-3-fluoropyridine (CAS: 1341996-10-8) into small-molecule kinase inhibitors. This specific fluorinated building block is increasingly critical in medicinal chemistry for targeting Type I and Type II kinase inhibitors (specifically c-Met, ALK, and ROS1 pathways).

The presence of the fluorine atom at the C3 position of the pyridine ring modulates the basicity (

Strategic Rationale & SAR Context

The "Fluorine Effect" in Kinase Design

In rational drug design, replacing a hydrogen atom with fluorine (bioisosterism) profoundly alters the physicochemical profile of the inhibitor without significantly changing steric bulk.

-

Metabolic Stability: The C3-F substitution blocks oxidative metabolism (P450-mediated hydroxylation) at the electron-rich C3 position.

-

Electronic Modulation: Fluorine is highly electronegative, lowering the electron density of the pyridine ring. This reduces the

of the pyridine nitrogen, potentially reducing hERG channel liability (a common cardiac toxicity issue with basic amines). -

Solvent Interaction: The 2-aminoethoxy chain acts as a "solubility anchor," projecting into the solvent front to improve oral bioavailability.

Target Pathways

This scaffold is particularly relevant for:

-

c-Met (Hepatocyte Growth Factor Receptor): Overexpressed in gastric and lung cancers.

-

ALK (Anaplastic Lymphoma Kinase): Critical in NSCLC (Non-Small Cell Lung Cancer).

Experimental Protocols

Protocol A: Synthesis of the Fragment [2-(2-Aminoethoxy)-3-fluoropyridine]

Note: While commercially available, in-house synthesis allows for the introduction of isotopically labeled atoms or modified linker lengths.

Reaction Overview:

Nucleophilic Aromatic Substitution (

Materials:

-

2,3-Difluoropyridine (1.0 eq)

-

N-Boc-ethanolamine (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Anhydrous THF (Tetrahydrofuran)

-

Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, suspend NaH (1.2 eq) in anhydrous THF at 0°C. -

Alkoxide Formation: Dropwise add N-Boc-ethanolamine (1.1 eq) dissolved in THF. Stir for 30 minutes at 0°C until gas evolution ceases.

-

Substitution (

): Add 2,3-difluoropyridine (1.0 eq) dropwise. The reaction is regioselective for the C2 position due to the activating effect of the pyridine nitrogen. -

Heating: Warm to room temperature (RT) and then reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for consumption of the fluoropyridine.

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Purify the intermediate (tert-butyl (2-((3-fluoropyridin-2-yl)oxy)ethyl)carbamate) via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. Basify with saturated

and extract with DCM/MeOH (9:1) to obtain the free amine.

Yield Expectation: 75–85% (2 steps).

Protocol B: Coupling to Kinase Core (General Procedure)

Case Study: Coupling to a 2,4-dichloro-5-substituted pyrimidine core (common in ALK/ROS1 inhibitors).

Materials:

-

Scaffold Core: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (or similar)

-

Fragment: 2-(2-Aminoethoxy)-3-fluoropyridine (from Protocol A)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: n-Butanol or DMF

Methodology:

-

Setup: Dissolve the pyrimidine core (1.0 eq) in n-Butanol.

-

Addition: Add the fluoropyridine fragment (1.0 eq) and DIPEA (2.5 eq).

-

Thermodynamic Control: Heat to 80°C for 12 hours.

-

Note: The C4 position of the pyrimidine is typically more reactive towards nucleophilic attack than C2. However, steric bulk at C5 can influence regioselectivity.

-

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water.

-

Final Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Data Analysis & Quality Control

Table 1: Critical QC Parameters for the Fluoropyridine Fragment

| Parameter | Specification | Method | Rationale |

| Purity | >98.0% | HPLC (254 nm) | Essential for reliable biological |

| Single peak ~ -130 to -140 ppm | NMR | Confirms C3-F integrity and absence of defluorination. | |

| Water Content | <0.5% | Karl Fischer | Excess water interferes with subsequent anhydrous couplings. |

| Residual TFA | <0.1% | TFA salts can alter binding kinetics in cellular assays. |

Visualizing the Workflow

The following diagram illustrates the logical flow from fragment synthesis to final inhibitor assembly, highlighting the critical decision points (Regioselectivity).

Caption: Figure 1. Convergent synthetic workflow for installing the 3-fluoropyridine ether side chain into kinase inhibitor scaffolds.

References

-

Vertex Pharmaceuticals. (2009). Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors.[1] OSTI.gov. Link

-

Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of c-Met/ALK. Journal of Medicinal Chemistry.[2][3][4]

-

ChemicalBook. (2023). Synthesis and Properties of 2-Amino-3-fluoropyridine derivatives.Link

-

BldPharm. (2023). Product Specification: 2-(2-Aminoethoxy)-3-fluoropyridine (CAS 1341996-10-8).[5]Link

-

Engels, I., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry.[2][3][4] Link

Sources

- 1. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily (Journal Article) | OSTI.GOV [osti.gov]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. 1341996-10-8|2-(2-Aminoethoxy)-3-fluoropyridine|BLD Pharm [bldpharm.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Fluoropyridines

For Researchers, Scientists, and Drug Development Professionals